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A Note on Nomenclature: The query "BMS961" is ambiguous and points to two distinct
therapeutic agents developed by Bristol Myers Squibb with significant applications in
immunology research. This document provides detailed information for both:

 BMS-986165 (Deucravacitinib): A first-in-class, oral, selective allosteric inhibitor of tyrosine
kinase 2 (TYK2).

 BMS-986016 (Relatlimab): A human monoclonal antibody that blocks the lymphocyte-
activation gene 3 (LAG-3) immune checkpoint.

These application notes are intended for researchers, scientists, and drug development
professionals.

Part 1: BMS-986165 (Deucravacitinib) - A Selective
TYK2 Inhibitor
Introduction and Mechanism of Action

Deucravacitinib (BMS-986165) is a highly selective, allosteric inhibitor of tyrosine kinase 2
(TYK2), a member of the Janus kinase (JAK) family.[1] Unlike other JAK inhibitors that bind to
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the conserved active site of the kinase domain, deucravacitinib binds to the regulatory
pseudokinase (JH2) domain of TYK2.[1][2] This unique mechanism locks the enzyme in an
inactive state, providing high selectivity for TYK2 over other JAK family members (JAK1, JAK2,
and JAK3).[1]

TYK2 is a key mediator of signaling for cytokines such as interleukin-12 (IL-12), IL-23, and
Type | interferons (IFNs), which are crucial in the pathogenesis of various immune-mediated
diseases.[3][4] By inhibiting TYK2, deucravacitinib effectively blocks these pro-inflammatory
signaling pathways.[1]

Signaling Pathway
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Caption: TYK2 signaling pathway and allosteric inhibition by deucravacitinib.
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Quantitative Data

Table 1: In Vitro Inhibitory Activity of Deucravacitinib (BMS-986165)

Assay Type Target/Pathway IC50/Ki Value Reference
o ) TYK2 Pseudokinase
Binding Assay (Ki) ] 0.02 nM [5]
(JH2) Domain
Probe Displacement
TYK2 0.2 nM [6]
Assay (IC50)
Cellular Signaling IL-12, IL-23, and IFN-
_ _ 2-14 nM [5]
Assay (IC50) a signaling
Human Whole Blood IFNa-induced
o 13 nM [5]
Assay (IC50) signaling

Cellular Signaling
Assay (Selectivity)

JAK1/3-dependent

signaling

~200-fold less potent
than TYK2

[5]

Cellular Signaling
Assay (Selectivity)

JAK2-dependent

signaling

>3,000-fold less
potent than TYK2

[5]

Table 2: Preclinical Efficacy of Deucravacitinib (BMS-986165) in Mouse Models

Model

Key Findings

Reference

Dose-dependently protected

from nephritis and reduced

NZB/W Lupus-Prone Mice

[5]

expression of Type | IFN-

dependent genes.

Anti-CD40-Induced Colitis

Provided protection against

evident colitis.

weight loss and histologically [5]

Dose-dependently reduced

IL-23-Induced Psoriasis Model

acanthosis.

[7]

© 2026 BenchChem. All rights reserved.

4/20

Tech Support


https://acrabstracts.org/abstract/bms-986165-is-a-highly-potent-and-selective-allosteric-inhibitor-of-tyk2-blocks-il-12-il-23-and-type-i-interferon-signaling-and-provides-for-robust-efficacy-in-preclinical-models-of-systemic-lupus-e/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8484413/
https://acrabstracts.org/abstract/bms-986165-is-a-highly-potent-and-selective-allosteric-inhibitor-of-tyk2-blocks-il-12-il-23-and-type-i-interferon-signaling-and-provides-for-robust-efficacy-in-preclinical-models-of-systemic-lupus-e/
https://acrabstracts.org/abstract/bms-986165-is-a-highly-potent-and-selective-allosteric-inhibitor-of-tyk2-blocks-il-12-il-23-and-type-i-interferon-signaling-and-provides-for-robust-efficacy-in-preclinical-models-of-systemic-lupus-e/
https://acrabstracts.org/abstract/bms-986165-is-a-highly-potent-and-selective-allosteric-inhibitor-of-tyk2-blocks-il-12-il-23-and-type-i-interferon-signaling-and-provides-for-robust-efficacy-in-preclinical-models-of-systemic-lupus-e/
https://acrabstracts.org/abstract/bms-986165-is-a-highly-potent-and-selective-allosteric-inhibitor-of-tyk2-blocks-il-12-il-23-and-type-i-interferon-signaling-and-provides-for-robust-efficacy-in-preclinical-models-of-systemic-lupus-e/
https://acrabstracts.org/abstract/bms-986165-is-a-highly-potent-and-selective-allosteric-inhibitor-of-tyk2-blocks-il-12-il-23-and-type-i-interferon-signaling-and-provides-for-robust-efficacy-in-preclinical-models-of-systemic-lupus-e/
https://acrabstracts.org/abstract/bms-986165-is-a-highly-potent-and-selective-allosteric-inhibitor-of-tyk2-blocks-il-12-il-23-and-type-i-interferon-signaling-and-provides-for-robust-efficacy-in-preclinical-models-of-systemic-lupus-e/
https://www.benchchem.com/pdf/Validating_the_Therapeutic_Potential_of_a_Selective_Tyk2_Inhibitor_in_Preclinical_Models_A_Comparative_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15545142?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Table 3: Clinical Efficacy of Deucravacitinib (BMS-986165) in Psoriatic Arthritis (Phase 2)

Deucravacit

Deucravacit

Endpoint Placebo o o p-value vs
inib 6 mg inib 12 mg Reference
(Week 16) (n=66) Placebo
QD (n=70) QD (n=67)
p=0.0134
ACR 20 (6mg),
31.8% 52.9% 62.7% [3]
Response p=0.0004
(12mg)

Experimental Protocols

1.4.1 In Vitro TYK2 Kinase Assay (Biochemical)
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Caption: Workflow for a biochemical kinase assay.
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e Objective: To determine the IC50 value of Deucravacitinib against purified TYK2 enzyme.

e Principle: This assay measures the phosphorylation of a substrate peptide by the kinase in
the presence of varying concentrations of the inhibitor. The amount of phosphorylation is
quantified, typically using a luminescence-based method that measures the amount of ATP
remaining after the kinase reaction.[8]

o Materials:

o Recombinant human TYK2 enzyme

o Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

o Deucravacitinib

o ATP

o Kinase assay buffer (e.g., HEPES, MgCI2, DTT)

o Detection reagent (e.g., Kinase-Glo®)

o 96-well plates

o Luminometer

e Procedure:

o

Prepare serial dilutions of Deucravacitinib in the kinase assay buffer.

[¢]

Add the inhibitor solution to the wells of a 96-well plate. Include a "no inhibitor" control and
a "no enzyme" blank.

[¢]

Add the TYK2 enzyme and substrate mixture to all wells except the blank.

[¢]

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to
the kinase.

[¢]

Initiate the kinase reaction by adding ATP to all wells.
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[e]

Incubate the plate at 30°C for 30-60 minutes.

o

Stop the reaction and detect the remaining ATP by adding the detection reagent according
to the manufacturer's instructions.

o

Measure the luminescence using a plate reader.

[¢]

Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor"
control and determine the IC50 value using non-linear regression analysis.

1.4.2 Cellular Phospho-STAT Assay (Flow Cytometry)
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Caption: Workflow for a cellular phospho-STAT assay.
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e Objective: To measure the IC50 of Deucravacitinib for the inhibition of cytokine-induced STAT
phosphorylation in immune cells.

e Principle: Specific cytokines are used to activate distinct JAK-STAT signaling pathways in
whole blood or isolated immune cells. The phosphorylation of STAT proteins is then
measured by flow cytometry.[8]

o Materials:

o Human whole blood or isolated Peripheral Blood Mononuclear Cells (PBMCs)

o Deucravacitinib

o Cytokine stimulant (e.g., IL-12 for TYK2/JAK2, IL-2 for JAK1/3)

o Fixation buffer

o Permeabilization buffer

o Fluorescently labeled anti-phospho-STAT antibodies (e.g., anti-pSTAT4, anti-pSTATS)

o Flow cytometer

e Procedure:

o Aliquot whole blood or PBMCs into a 96-well plate.

o Add serial dilutions of Deucravacitinib and incubate for 1-2 hours at 37°C.

o Stimulate the cells with the appropriate cytokine for 15-30 minutes at 37°C.

o Fix the cells by adding a fixation buffer.

o Permeabilize the cells using a permeabilization buffer.

o Stain the cells with a fluorescently labeled anti-phospho-STAT antibody.

o Wash the cells and acquire data on a flow cytometer.
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o Gate on the cell population of interest and determine the median fluorescence intensity
(MFI) of the phospho-STAT signal.

o Calculate the percent inhibition for each inhibitor concentration relative to the stimulated
control and determine the IC50 value.

Part 2: BMS-986016 (Relatlimab) - A LAG-3 Blocking

Antibody
Introduction and Mechanism of Action

Relatlimab (BMS-986016) is a human IgG4 monoclonal antibody that targets the immune
checkpoint receptor, Lymphocyte-activation gene 3 (LAG-3).[9] LAG-3 is expressed on
activated T cells and is a negative regulator of T-cell proliferation and cytokine production.[9]
Relatlimab binds to LAG-3 and blocks its interaction with its ligands, primarily Major
Histocompatibility Complex (MHC) Class Il molecules and Fibrinogen-like protein 1 (FGL1).[9]
[10] This blockade removes the inhibitory signal, thereby enhancing T-cell proliferation and
effector function, leading to an anti-tumor immune response.[9]

Signaling Pathway
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Caption: LAG-3 signaling pathway and its blockade by Relatlimab.

Quantitative Data

Table 4: In Vitro Activity of Relatlimab (BMS-986016)
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Assay Type Target/interaction EC50/IC50 Value Reference
ELISA Binding (EC50) Human LAG-3 0.49 nM [11]
] LAG-3/MHC I
Blocking Assay (IC50) ) 0.67 nM [12]
Interaction
, LAG-3/FGL1
Blocking Assay (IC50) ] 0.019 nM [12]
Interaction
T-cell Hybridoma Reversal of LAG-3-
, o 1.05 nM [12]
Assay (IC50) mediated inhibition
Primary T Cell Binding  Activated Human
0.11 nM [12]

(EC50)

CD4+ T cells

Table 5: Clinical Efficacy of Relatlimab in Combination with Nivolumab in Advanced Melanoma

(RELATIVITY-047 Trial)
. Relatlimab
Nivolumab Hazard
Endpoint Monotherap . Ratio (95% p-value Reference
(n=359) Nivolumab cl)
n=
i (n=355)

Median

. 0.75 (0.62 -
Progression- 4.6 months 10.1 months 0.92) 0.006 [13]
Free Survival '
12-month
Progression-

_ 36.0% 47.7% - - [13]
Free Survival
Rate
Objective
Response 33.7% 43.7% - - [14]
Rate
Median

0.80 (0.66 -
Overall 34.1 months 51.0 months - [14]
, 0.99)

Survival
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Experimental Protocols

2.4.1 T-Cell Proliferation Assay (CFSE-based)
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Caption: Workflow for a CFSE-based T-cell proliferation assay.
» Objective: To assess the effect of Relatlimab on T-cell proliferation.

e Principle: PBMCs are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a
fluorescent dye that is equally distributed between daughter cells upon cell division. A
decrease in CFSE fluorescence intensity indicates cell proliferation.

e Materials:
o Human PBMCs
o CFSE dye
o T-cell stimulant (e.g., anti-CD3/anti-CD28 antibodies, or a specific antigen)
o Relatlimab and isotype control antibody
o Complete RPMI-1640 medium
o Fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8)
o Flow cytometer
» Procedure:

o Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient
centrifugation.

o Label the PBMCs with CFSE according to the manufacturer's protocol.
o Culture the CFSE-labeled PBMCs in a 96-well plate in the presence of a T-cell stimulant.
o Add serial dilutions of Relatlimab or an isotype control antibody to the wells.

o Incubate the plate for 3-5 days at 37°C in a humidified incubator.
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o Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface
markers.

o Analyze the cells by flow cytometry.

o Gate on the T-cell populations (e.g., CD4+ or CD8+) and analyze the CFSE fluorescence
histogram to determine the percentage of proliferating cells.

2.4.2 Cytokine Release Assay
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Caption: Workflow for a cytokine release assay.
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o Objective: To measure the effect of Relatlimab on the production of cytokines by stimulated
T-cells.

e Principle: PBMCs are stimulated to produce cytokines in the presence of Relatlimab. The
concentration of cytokines in the culture supernatant is then quantified using methods such
as ELISA or multiplex bead-based assays.

o Materials:

o Human PBMCs

o

T-cell stimulant (e.g., anti-CD3/anti-CD28 antibodies, PHA, or a specific antigen)

[¢]

Relatlimab and isotype control antibody

[¢]

Complete RPMI-1640 medium

[e]

Cytokine detection kit (e.g., ELISA or multiplex assay for IFN-y, IL-2, TNF-a)
e Procedure:
o Isolate PBMCs from healthy donor blood.
o Culture the PBMCs in a 96-well plate with a T-cell stimulant.
o Add serial dilutions of Relatlimab or an isotype control antibody to the wells.
o Incubate the plate for 24-72 hours at 37°C.
o Centrifuge the plate and collect the culture supernatant.

o Measure the concentration of the desired cytokines in the supernatant using an
appropriate assay according to the manufacturer's instructions.

o Analyze the data to determine the effect of Relatlimab on cytokine production.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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